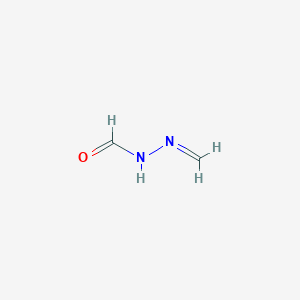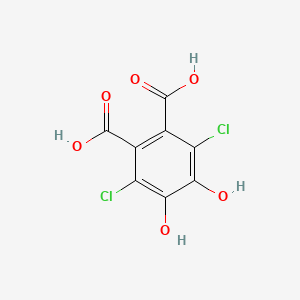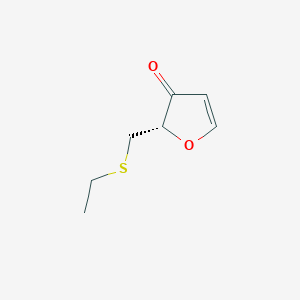
(S)-2-((Ethylthio)methyl)furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Ethylthio)methyl)furan-3(2H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Ethylthio)methyl)furan-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furfural and ethylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids or transition metal complexes.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Ethylthio)methyl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring, altering the compound’s properties.
Substitution: The ethylthio group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans with different functional groups.
Applications De Recherche Scientifique
(S)-2-((Ethylthio)methyl)furan-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of (S)-2-((Ethylthio)methyl)furan-3(2H)-one involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: A simple furan derivative with a methyl group.
2-Ethylfuran: Similar to (S)-2-((Ethylthio)methyl)furan-3(2H)-one but lacks the sulfur atom.
2-Thiophenemethanol: Contains a sulfur atom but has a different ring structure.
Uniqueness
This compound is unique due to the presence of both the furan ring and the ethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H10O2S |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
(2S)-2-(ethylsulfanylmethyl)furan-3-one |
InChI |
InChI=1S/C7H10O2S/c1-2-10-5-7-6(8)3-4-9-7/h3-4,7H,2,5H2,1H3/t7-/m1/s1 |
Clé InChI |
XVGVBWBAGMBBSB-SSDOTTSWSA-N |
SMILES isomérique |
CCSC[C@@H]1C(=O)C=CO1 |
SMILES canonique |
CCSCC1C(=O)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



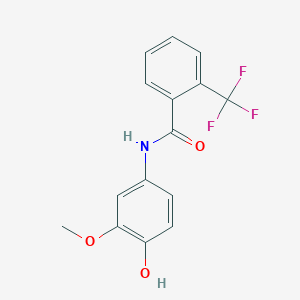
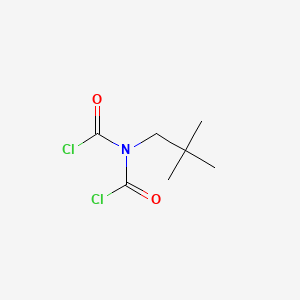
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
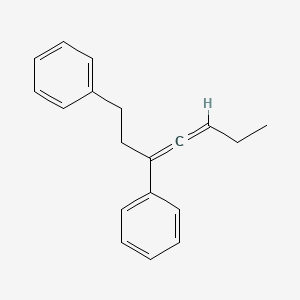
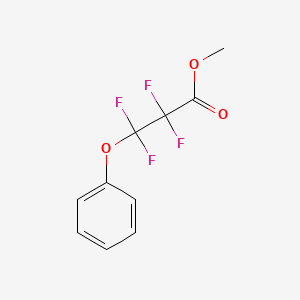
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
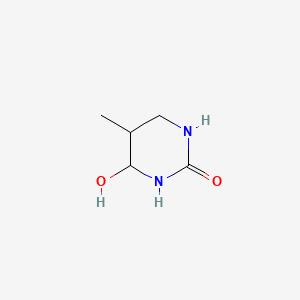
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
